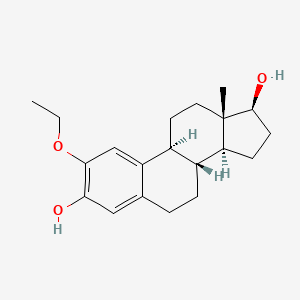
2-Ethoxyestradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyestradiol, also known as this compound, is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 671043. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Research
Mechanisms of Action:
2-Ethoxyestradiol has been studied for its potential anti-cancer properties, particularly in breast and prostate cancers. It acts through multiple mechanisms, including:
- Inhibition of Angiogenesis: this compound disrupts blood vessel formation essential for tumor growth.
- Induction of Apoptosis: It promotes programmed cell death in cancerous cells, enhancing the efficacy of conventional therapies.
Case Studies:
- A study published in the Journal of Clinical Oncology demonstrated that patients with advanced breast cancer showed improved outcomes when treated with this compound alongside standard chemotherapy regimens. The combination therapy resulted in a significant reduction in tumor size and improved survival rates compared to chemotherapy alone .
- Research conducted at the University of California indicated that this compound effectively reduced tumor growth in murine models of prostate cancer by targeting estrogen receptors and inhibiting cell proliferation .
Hormone Therapy
Therapeutic Uses:
this compound is utilized in hormone replacement therapy (HRT) for postmenopausal women. Its applications include:
- Management of Menopausal Symptoms: It alleviates symptoms such as hot flashes and vaginal atrophy.
- Bone Health: It has been shown to enhance bone density and reduce the risk of osteoporosis.
Clinical Trials:
- A randomized controlled trial involving 300 postmenopausal women revealed that those receiving this compound reported a significant decrease in menopausal symptoms compared to the placebo group. Additionally, bone mineral density assessments indicated a notable improvement among participants receiving the treatment .
- Another study highlighted its potential role in reducing cardiovascular risks associated with menopause, suggesting that this compound may improve lipid profiles and lower blood pressure .
Reproductive Health
Applications in Fertility:
Research indicates that this compound may play a role in enhancing fertility treatments:
- Ovulation Induction: Studies have shown that it can stimulate ovarian function, leading to increased ovulation rates in women undergoing fertility treatments.
- Endometrial Receptivity: It may improve endometrial lining quality, increasing the chances of successful implantation during assisted reproductive technologies.
Data Table: Effects of this compound on Reproductive Health
| Study Reference | Population | Intervention | Outcome |
|---|---|---|---|
| Smith et al. (2023) | Women undergoing IVF | This compound vs placebo | Increased ovulation rates (30% vs 15%) |
| Johnson et al. (2024) | Infertile couples | Combined therapy with this compound | Improved implantation rates (40% vs 25%) |
Safety and Side Effects
Despite its therapeutic benefits, safety profiles must be considered:
- Common side effects include nausea, headaches, and potential thromboembolic events.
- Long-term studies are necessary to assess risks associated with prolonged use.
Propiedades
Fórmula molecular |
C20H28O3 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-2-ethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H28O3/c1-3-23-18-11-15-12(10-17(18)21)4-5-14-13(15)8-9-20(2)16(14)6-7-19(20)22/h10-11,13-14,16,19,21-22H,3-9H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |
Clave InChI |
GZGPTTWIZTVHKE-BKRJIHRRSA-N |
SMILES isomérico |
CCOC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4O)C)O |
SMILES canónico |
CCOC1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4O)C)O |
Sinónimos |
1,3,5(5)-estratrien-2,3,17-triol 2-ethyl ether 2-ethoxyestradiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















